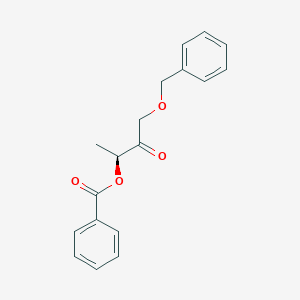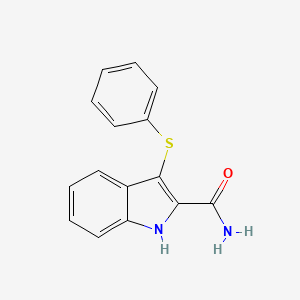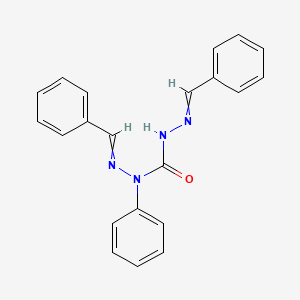
3,7-Dimethylocta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethylocta-2,4-dienal, also known as citral, is an organic compound with the molecular formula C₁₀H₁₆O. It is a pale yellow liquid with a strong lemon odor, commonly found in the essential oils of plants such as lemongrass, lemon myrtle, and lemon verbena. Citral is widely used in the flavor and fragrance industries due to its pleasant citrus scent.
Synthetic Routes and Reaction Conditions:
Isomerization of Geraniol and Nerol: Citral can be synthesized through the isomerization of geraniol and nerol, which are naturally occurring alcohols found in essential oils. This process typically involves acid-catalyzed dehydration.
Oxidation of Citronellal: Another method involves the oxidation of citronellal, a monoterpenoid found in citronella oil. This reaction can be catalyzed by various oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, citral is often produced via the pyrolysis of β-pinene, a component of turpentine oil. This method involves heating β-pinene to high temperatures in the presence of a catalyst, resulting in the formation of citral along with other by-products.
Types of Reactions:
Oxidation: Citral can undergo oxidation to form citral oxide, a compound used in the synthesis of various pharmaceuticals and fragrances.
Reduction: Reduction of citral can yield citronellal, which is a key intermediate in the production of menthol.
Addition Reactions: Citral can participate in addition reactions with nucleophiles such as hydrogen cyanide to form cyanohydrins, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for isomerization, metal catalysts for hydrogenation.
Major Products:
Citral Oxide: Formed through oxidation.
Citronellal: Formed through reduction.
Cyanohydrins: Formed through addition reactions.
Scientific Research Applications
Chemistry: Citral is used as a starting material in the synthesis of various organic compounds, including vitamins A and E, ionones, and methylionones, which are important in the fragrance industry.
Biology: In biological research, citral is studied for its antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for use in natural preservatives and antimicrobial agents.
Medicine: Citral has been investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies have shown that citral can induce apoptosis in cancer cells and reduce inflammation in animal models.
Industry: In the industrial sector, citral is a key ingredient in the production of flavors and fragrances. It is also used in the manufacture of cleaning products, cosmetics, and personal care items due to its pleasant lemon scent.
Mechanism of Action
Citral exerts its effects through various molecular targets and pathways. In antimicrobial applications, citral disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. In anti-inflammatory applications, citral inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation. In anticancer applications, citral induces apoptosis through the activation of caspases and the mitochondrial pathway.
Comparison with Similar Compounds
Geraniol: An alcohol with a similar structure to citral, used in fragrances and as a flavoring agent.
Nerol: Another alcohol isomeric with geraniol, also used in the fragrance industry.
Citronellal: A reduction product of citral, used in the synthesis of menthol and as a fragrance component.
Uniqueness of Citral: Citral is unique due to its strong lemon odor and its versatility in various chemical reactions. Unlike geraniol and nerol, which are primarily used for their fragrance properties, citral’s ability to undergo oxidation and reduction reactions makes it a valuable intermediate in the synthesis of a wide range of compounds.
Properties
CAS No. |
137046-94-7 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3,7-dimethylocta-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h4,6-9H,5H2,1-3H3 |
InChI Key |
VVIABXRTIAZQSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(=CC=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
